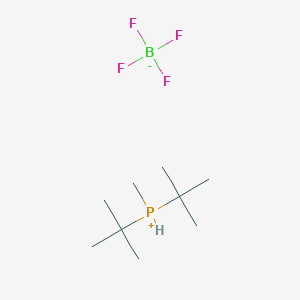

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

Description

The exact mass of the compound this compound is 248.1488305 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl(methyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDLRXCAHKUWJS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-30-3, 479094-62-7 | |

| Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Di-tert-butyl(methyl)phosphonium Tetrafluoroborate

Foreword

This technical guide provides a comprehensive overview of the physical properties of di-tert-butyl(methyl)phosphonium tetrafluoroborate, a quaternary phosphonium salt with significant applications in modern organic synthesis. As a sterically hindered and thermally stable phosphonium salt, it serves as a crucial ligand precursor in various cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of this compound's physical characteristics to inform its application in their work. The information presented herein is a synthesis of publicly available data from commercial suppliers and scientific literature, supplemented with expert analysis to ensure technical accuracy and practical relevance.

Chemical Identity and Molecular Structure

This compound is an organic salt composed of a di-tert-butyl(methyl)phosphonium cation and a tetrafluoroborate anion. The bulky tert-butyl groups attached to the phosphorus atom create significant steric hindrance, a key feature influencing its reactivity and stability.

Figure 1: 2D representation of the ionic pairing in this compound.

The phosphonium center is tetrahedral, and the bulky tert-butyl groups play a crucial role in stabilizing the cation and influencing its chemical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from a variety of chemical suppliers and databases.[1][2][3][4][5][6]

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₂BF₄P | [1][2][6] |

| Molecular Weight | 248.05 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder | [3][4][5] |

| Melting Point | >230 °C (decomposes) | [2] |

| Boiling Point | Not applicable | - |

| pH | 1.79 (1% in solution) | [2] |

Note: As an ionic salt, this compound does not have a traditional boiling point and will decompose at elevated temperatures.

Solubility Profile

Based on information for analogous phosphonium salts, the expected solubility profile is as follows:

-

High Solubility: Dichloromethane, Chloroform, Acetonitrile

-

Moderate Solubility: Ethanol, Methanol, Acetone

-

Low to Insoluble: Diethyl ether, Hexane, Toluene, Water

The high solubility of phosphonium salts in aqueous solutions can be advantageously used during synthesis for the removal of non-polar byproducts through extraction with hydrocarbon or ethereal solvents.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra are not widely published, the expected spectral characteristics can be inferred from the structure and data for similar compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons due to coupling with the phosphorus atom. The tert-butyl protons will appear as a doublet further downfield, also due to coupling with the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and tert-butyl carbons, with coupling to the phosphorus atom.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single resonance, the chemical shift of which is characteristic of a quaternary phosphonium salt.

-

¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the tetrafluoroborate anion.

-

¹¹B NMR: The boron NMR spectrum will display a signal corresponding to the tetrafluoroborate anion.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong vibrational bands associated with the C-H bonds of the alkyl groups and prominent, broad absorption bands corresponding to the B-F stretching vibrations of the tetrafluoroborate anion, typically observed in the region of 1000-1100 cm⁻¹.

Thermal Stability

Phosphonium salts are generally known for their good thermal stability. The thermal stability of this compound is attributed to the strong P-C bonds and the stability of the tetrafluoroborate anion. The reported melting point of >230 °C, with decomposition, indicates a high degree of thermal robustness.

The thermal decomposition of phosphonium salts can proceed through various mechanisms, including a reverse Menshutkin reaction or elimination pathways. The specific decomposition pathway for this compound has not been explicitly reported in the literature.

Synthesis and Purification

6.1. Representative Synthetic Workflow

Figure 2: A generalized workflow for the synthesis and purification of trialkylphosphonium tetrafluoroborates.

6.2. Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of tri-tert-butylphosphonium tetrafluoroborate and should be optimized for the synthesis of this compound.

-

Reaction Setup: A dry, three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer is charged with a suspension of a suitable phosphorus trihalide (e.g., PCl₃) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Addition: The reaction mixture is cooled in an ice bath. A solution of tert-butylmagnesium chloride in an ethereal solvent is added dropwise via the dropping funnel, maintaining the internal temperature below a specified limit (e.g., 10 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Methylation (Modification for the target compound): To introduce the methyl group, a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) would be added to the reaction mixture after the formation of the di-tert-butylphosphine intermediate. This step would require careful control of stoichiometry and reaction conditions.

-

Quenching and Salt Formation: The reaction mixture is cooled again in an ice bath, and an aqueous solution of tetrafluoroboric acid (HBF₄) is carefully added to quench the reaction and form the phosphonium tetrafluoroborate salt.

-

Extraction and Purification: The layers are separated, and the aqueous layer is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and non-polar byproducts. The aqueous layer containing the desired phosphonium salt is then extracted with a chlorinated solvent (e.g., dichloromethane).

-

Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid is then recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/ether) to afford the purified this compound as a crystalline solid.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3]

-

Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust or mists. Wash skin thoroughly after handling.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Applications in Organic Synthesis

This compound is primarily used as a precursor to the corresponding bulky and electron-rich di-tert-butyl(methyl)phosphine ligand. This ligand is highly effective in a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling[2]

-

Buchwald-Hartwig Amination[2]

-

Heck Reaction[2]

-

Sonogashira Coupling[2]

-

Stille Coupling[2]

-

Negishi Coupling[2]

-

Hiyama Coupling[2]

The phosphonium salt is often preferred over the free phosphine due to its air stability, which simplifies handling and storage. The active phosphine ligand can be generated in situ by deprotonation with a suitable base.

Conclusion

This compound is a valuable and versatile reagent in the field of organic synthesis. Its robust physical properties, including high thermal stability and air stability, make it a convenient and effective precursor for a highly active phosphine ligand. A thorough understanding of its physical and chemical characteristics, as outlined in this guide, is paramount for its safe and effective utilization in research and development. Further research to fully elucidate its spectroscopic properties, solubility profile, and crystal structure would be beneficial to the scientific community.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Physicochemical properties and plastic crystal structures of phosphonium fluorohydrogenate salts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H22BF4P | CID 11413958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

Di-tert-butyl(methyl)phosphonium tetrafluoroborate chemical structure

An In-Depth Technical Guide to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate: Structure, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern synthetic chemistry, phosphonium salts represent a cornerstone class of reagents, prized for their versatility as phase-transfer catalysts, precursors to Wittig reagents, and increasingly, as highly effective ligands in transition metal catalysis.[1] Among these, this compound stands out due to the unique steric and electronic properties conferred by its bulky tert-butyl substituents. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this powerful chemical tool, delving into its core structure, synthesis, and critical applications that drive innovation in catalysis and pharmaceutical science.

This salt's structure, featuring a sterically demanding cationic phosphorus center, makes it an invaluable component in catalytic systems, particularly those involving palladium. Its role often translates to improved reaction yields, cleaner reaction profiles, and the ability to facilitate challenging cross-coupling transformations that are fundamental to the synthesis of complex organic molecules.[2][3] As the demand for more efficient and selective synthetic methodologies grows, a thorough understanding of reagents like this compound is paramount for advancing molecular design and drug discovery pipelines.

Part 1: Molecular Structure and Physicochemical Properties

A molecule's utility is fundamentally dictated by its structure. This compound is an ionic compound composed of a quaternary phosphonium cation and a tetrafluoroborate anion. The cation features a central phosphorus atom bonded to two bulky tert-butyl groups and one methyl group, creating significant steric hindrance around the phosphorus center. This steric bulk is a key determinant of its reactivity and efficacy as a ligand in catalysis.[4]

Chemical Structure Diagram

Caption: Ionic structure of this compound.

Physicochemical and Identification Data

The compound is a stable, white crystalline solid under appropriate storage conditions, though it is known to be air-sensitive.[5] Its high melting point is characteristic of its ionic nature.

| Property | Value | Reference |

| IUPAC Name | ditert-butyl(methyl)phosphanium;tetrafluoroborate | [5][6] |

| CAS Numbers | 870777-30-3; 479094-62-7 | [5][6] |

| Molecular Formula | C₉H₂₂BF₄P | [6] |

| Molecular Weight | 248.05 g/mol | [6] |

| Appearance | White to off-white crystalline powder or solid | [5] |

| Melting Point | >230 °C | [2] |

| SMILES | F(F)F.CC(C)(C)C | |

| InChI Key | BRDLRXCAHKUWJS-UHFFFAOYSA-O | [5][6] |

Part 2: Synthesis and Characterization

Synthetic Pathway

The synthesis of quaternary phosphonium salts is most commonly achieved through the quaternization of a tertiary phosphine.[7] For this compound, the logical precursor is Di-tert-butylmethylphosphine. The synthesis involves the reaction of this tertiary phosphine with a source of tetrafluoroboric acid or a related salt to protonate the phosphine, yielding the desired phosphonium salt. This straightforward acid-base reaction is typically high-yielding and clean.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target phosphonium salt.

Illustrative Synthetic Protocol

Disclaimer: This protocol is illustrative and based on standard chemical principles. All laboratory work should be conducted with appropriate safety measures in a controlled environment.

-

Preparation: In a fume hood, add Di-tert-butylmethylphosphine (1 equivalent) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

-

Solvation: Add anhydrous diethyl ether to the flask to dissolve the phosphine.

-

Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of tetrafluoroboric acid in diethyl ether (HBF₄·OEt₂, 1 equivalent) dropwise with vigorous stirring.

-

Precipitation: Upon addition, the white solid product, this compound, will precipitate out of the solution.

-

Isolation: Continue stirring at 0 °C for 1 hour. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the final product under high vacuum to yield the pure phosphonium salt. Store immediately under an inert atmosphere.

Analytical Characterization

Confirmation of the structure would be achieved through a combination of spectroscopic methods.

-

³¹P NMR: A characteristic singlet in the phosphonium salt region of the spectrum is expected, shifted downfield from the precursor tertiary phosphine.

-

¹H NMR: The spectrum should reveal a doublet for the methyl protons (P-CH₃) due to coupling with the phosphorus nucleus. Two singlets (or a single singlet depending on resolution) would correspond to the protons of the two equivalent tert-butyl groups.

-

¹³C NMR: The carbon signals for the methyl and tert-butyl groups will show coupling to the phosphorus atom.

-

¹⁹F and ¹¹B NMR: These spectra are crucial for confirming the counter-anion. ¹⁹F NMR should show a sharp singlet, while ¹¹B NMR will display a characteristic 1:1:1:1 quartet due to coupling with the four fluorine atoms.

-

Mass Spectrometry (ESI+): Analysis will detect the cation at an m/z corresponding to the mass of [C₉H₂₂P]⁺.

Part 3: Key Applications in Research and Development

The utility of this compound stems from its role as a robust and sterically hindered ligand, typically generated in situ by deprotonation with a base. It is a go-to choice for a wide array of palladium-catalyzed cross-coupling reactions.

Role in Palladium-Catalyzed Cross-Coupling

In catalysis, the bulky tert-butyl groups on the phosphine ligand play a critical role. They create a large "cone angle," which promotes the crucial reductive elimination step in the catalytic cycle, leading to faster turnover rates. Furthermore, the electron-donating nature of the alkyl groups increases the electron density on the palladium center, facilitating the initial oxidative addition step. The salt is used in numerous named reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Generic Catalytic Cycle Diagram (Suzuki Coupling)

Caption: The role of the phosphine ligand (L) in a Suzuki catalytic cycle.

Applications in Drug Development

This phosphonium salt has direct applications in pharmaceutical research. It is utilized in the palladium-catalyzed borylation of primary alkyl electrophiles, a key transformation for creating building blocks in drug synthesis.[2][5] More specifically, it has been used to prepare a precursor for nantenine analogs.[2][5] Nantenine and its derivatives are of interest for their affinity for serotonin receptors, such as the 5-HT₂B receptor, making them relevant targets in the development of new therapeutic agents.[2][5] The efficiency and reliability of catalysts employing this ligand are crucial for synthesizing complex drug molecules in a cost-effective manner.[8]

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires careful handling.

GHS Hazard Identification

| Hazard Code | Description | Reference |

| H302 | Harmful if swallowed. | |

| H314 | Causes severe skin burns and eye damage. | [6] |

| GHS Pictogram |

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, all handling must be performed in a well-ventilated fume hood.

-

Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[9]

-

Eye Protection: Wear safety glasses with side shields and a face shield for maximum protection.

-

Lab Coat: A flame-retardant lab coat must be worn.

-

Respiratory Protection: If dust is generated, use a P3 (EN 143) particle respirator.

-

Contingency: Keep an eyewash station and safety shower readily accessible.

Storage and Disposal

-

Storage: The compound is air-sensitive and should be stored in a tightly sealed container under an inert gas like argon or nitrogen. Store in a cool, dry, and locked-up area away from incompatible materials.[9]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[10]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern synthetic chemistry. Its well-defined structure, characterized by significant steric bulk, provides chemists with a powerful ligand for facilitating a host of critical palladium-catalyzed reactions. Its proven applications, from foundational cross-coupling reactions to the targeted synthesis of pharmaceutically relevant molecules, underscore its importance in both academic research and industrial drug development. By understanding its properties, synthesis, and safe handling, researchers can fully leverage the capabilities of this versatile phosphonium salt to construct the complex molecules that will define the future of medicine and materials science.

References

- Enhancing Pharmaceutical Development with Specialty Phosphonium Salts: The Role of NINGBO INNO PHARMCHEM CO.,LTD. Google Cloud.

- Phosphonium Ylides Definition - Organic Chemistry Key Term. Fiveable.

- CAS 870777-30-3 / 479094-62-7 this compound - Catalysts. Alfa Chemistry.

- This compound, 97%. Scientific Laboratory Supplies.

- This compound | 479094-62-7. TCI Chemicals.

- This compound | C9H22BF4P | CID 11413958. PubChem.

- Chapter 3: Phosphonium salts and P-ylides. The Royal Society of Chemistry.

- High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. NIH.

- The Role of Phosphonium Salts in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. MDPI.

- Synthesis of vinylphosphonium salts by reaction of α-silyl ylides with aldehydes. ResearchGate.

- Phosphonium salts and P-ylides. IRIS.

- MSDS of n-butyl-di(tert-butyl)phosphonium tetrafluoroborate. ChemBlink.

- Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journals.

- This compound CAS No. 870777-30-3. Sigma-Aldrich.

- This compound 479094-62-7. Tokyo Chemical Industry Co., Ltd.

- Stepwise Catalytic Method Enables Diverse P(V) Stereochemistry. Bioengineer.org.

- 479094-62-7|this compound. BLD Pharm.

- This compound | CAS 870777-30-3. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Tri-tert-butylphosphonium tetrafluoroborate. Fisher Scientific.

- Tri-tert-butylphosphine tetrafluoroborate: properties, applications and safety. ChemicalBook.

- Tri-tert-butylphosphine tetrafluoroborate: Applications in Synthesis of Multisubstituted Indoles and its Synthesis Method. ChemicalBook.

- CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate. Google Patents.

- CAS 479094-62-7 this compound - Catalysts. Alfa Chemistry.

- Di-tert-butylmethylphosphine 97 6002-40-0. Sigma-Aldrich.

- This compound CAS No. 870777-30-3. Sigma-Aldrich.

- This compound, 97%. Sigma-Aldrich.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Tri-tert-butylphosphine tetrafluoroborate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. alfachemic.com [alfachemic.com]

- 6. This compound | C9H22BF4P | CID 11413958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iris.unive.it [iris.unive.it]

- 8. nbinno.com [nbinno.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

The Unseen Workhorse: A Technical Guide to Di-tert-butylmethylphosphonium Tetrafluoroborate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the quest for efficient and robust catalytic systems is perpetual. Among the myriad of tools available to the modern chemist, phosphine ligands for palladium-catalyzed cross-coupling reactions stand out for their profound impact on the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide delves into the core properties and applications of a particularly effective, yet often overlooked, phosphonium salt: Di-tert-butylmethylphosphonium tetrafluoroborate (CAS Number: 870777-30-3) . As a stable and easy-to-handle precursor to a highly active bulky phosphine ligand, this compound has proven its mettle in a variety of critical carbon-carbon and carbon-nitrogen bond-forming reactions.

This document serves as an in-depth technical resource, moving beyond a simple cataloging of facts to provide a deeper understanding of the causality behind its utility, grounded in mechanistic principles and supported by practical, field-proven insights.

Core Identity and Physicochemical Properties

Di-tert-butylmethylphosphonium tetrafluoroborate is an air- and moisture-stable white crystalline solid.[1][2] This stability is a significant practical advantage over the corresponding free phosphine, which is highly air-sensitive. The compound is characterized by a phosphonium cation, featuring a phosphorus atom bonded to two bulky tert-butyl groups and a methyl group, and a non-coordinating tetrafluoroborate anion.[1]

| Property | Value | Source(s) |

| CAS Number | 870777-30-3 | [1] |

| Molecular Formula | C₉H₂₂BF₄P | [3] |

| Molecular Weight | 248.05 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | >230 °C (decomposes) | [4] |

| Solubility | Soluble in polar organic solvents | [5] |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a doublet for the methyl protons coupled to the phosphorus atom and a doublet for the tert-butyl protons, also coupled to the phosphorus atom.

-

¹³C NMR: The spectrum would display signals for the methyl and tert-butyl carbons, with coupling to the phosphorus atom.

-

³¹P NMR: A single resonance is expected in the phosphonium salt region of the spectrum. The precise chemical shift would be indicative of the electronic environment of the phosphorus atom.[6] For related tri-tert-butylphosphonium tetrafluoroborate, the ³¹P NMR chemical shift is reported to be around 51.7 ppm.[7]

The Power of Bulk: Mechanistic Insights into Catalytic Activity

The efficacy of Di-tert-butylmethylphosphonium tetrafluoroborate as a ligand precursor in palladium-catalyzed cross-coupling reactions stems directly from the steric and electronic properties of the in situ generated di-tert-butylmethylphosphine ligand.

The Role of Steric Hindrance: The two bulky tert-butyl groups create a sterically demanding environment around the palladium center. This has several crucial consequences for the catalytic cycle:

-

Promotion of Monoligated Species: The steric bulk favors the formation of highly reactive 14-electron monoligated palladium(0) species (L-Pd⁰), which are key intermediates in the catalytic cycle. These species are more coordinatively unsaturated and thus more reactive towards oxidative addition of the aryl halide.[8][9]

-

Facilitation of Reductive Elimination: The steric strain around the palladium center in the diarylpalladium(II) intermediate is relieved during the final reductive elimination step, where the new C-C or C-N bond is formed and the product is released. This acceleration of the rate-determining step leads to higher overall catalytic activity.[7]

The Influence of Electronic Effects: The alkyl groups on the phosphorus atom are electron-donating, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of aryl halides, particularly the less reactive and more cost-effective aryl chlorides, to the palladium(0) center.[7]

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthesis of Di-tert-butylmethylphosphonium Tetrafluoroborate: A Representative Protocol

Disclaimer: This protocol is an adaptation and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Figure 2: Workflow for the synthesis of Di-tert-butylmethylphosphonium tetrafluoroborate.

Experimental Protocol:

-

Reaction Setup: To a dry, nitrogen-purged three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add phosphorus trichloride (1.0 eq) dissolved in anhydrous hexane.

-

Grignard Addition: Cool the flask in an ice bath. Add a solution of tert-butylmagnesium chloride (2.0 eq) in THF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

-

Methyl Grignard Addition: Following the addition of the tert-butyl Grignard reagent, add a solution of methylmagnesium chloride (1.0 eq) in THF dropwise, again maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching: Cool the reaction mixture in an ice bath and carefully add a 48% aqueous solution of tetrafluoroboric acid (HBF₄) dropwise to quench the reaction and form the phosphonium salt. Caution: This is an exothermic reaction.

-

Workup: Separate the layers. Wash the aqueous layer with hexane to remove nonpolar impurities. Extract the aqueous layer with dichloromethane.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from ethanol to afford Di-tert-butylmethylphosphonium tetrafluoroborate as a white crystalline solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Di-tert-butylmethylphosphonium tetrafluoroborate, in conjunction with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), forms a highly active catalytic system for a range of cross-coupling reactions. Its utility is particularly pronounced in reactions involving challenging substrates, such as aryl chlorides and sterically hindered coupling partners.[4][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The use of Di-tert-butylmethylphosphonium tetrafluoroborate enables the efficient coupling of a broad range of aryl and heteroaryl halides with boronic acids and their derivatives.[4][12]

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride:

-

Reaction Setup: In a nitrogen-flushed Schlenk tube, combine the aryl chloride (1.0 eq), boronic acid (1.2-1.5 eq), potassium phosphate (K₃PO₄, 2.0-3.0 eq), palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and Di-tert-butylmethylphosphonium tetrafluoroborate (2-6 mol%).

-

Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.

-

Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination is a vital transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The bulky and electron-rich nature of the ligand derived from Di-tert-butylmethylphosphonium tetrafluoroborate is highly effective in promoting the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, and even ammonia equivalents.[4][13][14]

General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Bromide:

-

Reaction Setup: In a glovebox or under a nitrogen atmosphere, charge a Schlenk tube with the heteroaryl bromide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and Di-tert-butylmethylphosphonium tetrafluoroborate (2-4 mol%).

-

Solvent Addition: Add anhydrous toluene or THF.

-

Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 4-18 hours.

-

Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction, the palladium-catalyzed arylation of alkenes, is another powerful tool for C-C bond formation. The use of bulky phosphine ligands like the one generated from Di-tert-butylmethylphosphonium tetrafluoroborate can improve the efficiency and selectivity of this reaction, particularly with less reactive aryl chlorides.[4]

Safety and Handling

Di-tert-butylmethylphosphonium tetrafluoroborate is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Di-tert-butylmethylphosphonium tetrafluoroborate is a valuable and versatile reagent for the modern synthetic chemist. Its stability, ease of handling, and ability to generate a highly active, bulky, and electron-rich phosphine ligand in situ make it an excellent choice for a wide range of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles that underpin its reactivity, researchers can leverage this powerful tool to construct complex molecular architectures with greater efficiency and control, thereby accelerating the pace of discovery in drug development and materials science.

References

-

Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry, 72(25), 9497–9505. [Link]

-

Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(35), 16046–16055. [Link]

-

Singh, R., & Kumar, A. (2024). Recent Advances in Phosphonium Salt Catalysis. ChemistrySelect, 9(1), e202303949. [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Chemistry–A European Journal, 14(14), 4267-4279. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry–A European Journal, 17(23), 6402-6415. [Link]

-

D'Amato, E. M., & Radosevich, A. T. (2018). Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. The Journal of organic chemistry, 83(21), 12956–12970. [Link]

-

Hering, T., et al. (2018). Supplementary Material for: A general and efficient method for the synthesis of phosphine sulfides and difluorophosphoranes. The Royal Society of Chemistry. [Link]

-

Rossi, S., & Juge, S. (2015). Phosphonium salts and P-ylides. Organophosphorus Chemistry, 45, 1-32. [Link]

-

Scienmag. (2026, January 2). Stepwise Catalytic Method Enables Diverse P(V) Stereochemistry. [Link]

-

Rossi, S., & Juge, S. (2015). Phosphonium salts and P-ylides. University of Florence Institutional Repository. [Link]

- CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate.

-

Sytnik, K. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]

-

Scientific Laboratory Supplies. Di-tert-butyl(methyl)phosphonium tetrafluoroborate, 97%. [Link]

-

Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(9), 3626–3631. [Link]

-

Molander, G. A., & Chacón, A. A. (2012). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Beilstein journal of organic chemistry, 8, 1319–1324. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 74(13), 4893–4896. [Link]

-

University of Ottawa. 31 Phosphorus NMR. [Link]

-

Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of chemical research, 35(9), 855–864. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 386960010 [thermofisher.com]

- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Tri-tert-butylphosphine tetrafluoroborate: Applications in Synthesis of Multisubstituted Indoles and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate - Google Patents [patents.google.com]

- 11. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate: A Versatile Ligand Precursor in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bulky, Electron-Rich Phosphine Ligands in Catalysis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the development of robust and efficient catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, represent some of the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. Di-tert-butyl(methyl)phosphonium tetrafluoroborate has emerged as a significant player in this field, serving as a stable, air-tolerant precursor to a highly effective bulky and electron-rich phosphine ligand.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, the mechanistic rationale for its use, and its applications in key chemical transformations. The focus is to provide not just procedural information, but also the underlying scientific principles that govern its performance, enabling researchers to make informed decisions in catalyst system selection and optimization.

Core Compound Properties

This compound is a white crystalline solid that is valued for its stability and ease of handling compared to the corresponding air-sensitive free phosphine.[1] Its primary function is to serve as an in situ source of di-tert-butyl(methyl)phosphine under basic reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₂BF₄P | [2][3][4][5] |

| Molecular Weight | 248.05 g/mol | [2][3][4][6][7] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | >230 °C (decomposes) | [7] |

| CAS Numbers | 870777-30-3, 479094-62-7 | [2][4][7] |

| IUPAC Name | di-tert-butyl(methyl)phosphanium; tetrafluoroborate | [2][5] |

Spectroscopic Characterization

While specific, publicly available spectra are not readily found in the literature, commercial suppliers confirm the identity and purity of this compound using standard spectroscopic methods. For quality control, the following data is typically acquired:

-

¹H-NMR: Conforms to the expected structure.

-

³¹P-NMR: Purity typically ≥99%.

-

Infrared Spectrum: Conforms to the expected functional groups.

The Mechanistic Heart: From Stable Salt to Active Ligand

The utility of phosphonium salts like this compound lies in their ability to act as "precatalysts" or ligand precursors. The free di-tert-butyl(methyl)phosphine is highly electron-rich and sterically bulky, but also pyrophoric and difficult to handle. The tetrafluoroborate salt form provides an air-stable solid that can be weighed and handled in a standard laboratory setting.

The activation process is straightforward and occurs in situ within the reaction mixture. The base required for the catalytic cycle (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) deprotonates the phosphonium cation to generate the active, neutral phosphine ligand.

Caption: In situ generation of the active phosphine ligand from the tetrafluoroborate salt.

Once generated, the di-tert-butyl(methyl)phosphine ligand coordinates to the palladium(0) precursor, initiating the catalytic cycle. The steric bulk of the two tert-butyl groups and the electron-donating nature of the methyl and alkyl groups create a highly active catalyst.

The Role of Sterics and Electronics in Catalysis

The performance of phosphine ligands in cross-coupling reactions is a well-studied interplay of steric and electronic effects.[2]

-

Steric Bulk: The large cone angle of the di-tert-butyl(methyl)phosphine ligand promotes the formation of monoligated palladium(0) species (L-Pd⁰). These species are highly reactive and are believed to be crucial for the oxidative addition of sterically hindered or electron-rich aryl halides (especially aryl chlorides), which is often the rate-limiting step.[8][9]

-

Electron-Richness: The alkyl groups (tert-butyl and methyl) are strong electron donors. This increases the electron density on the palladium center, which in turn facilitates the oxidative addition step of the catalytic cycle.[9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The combination of these properties makes catalysts derived from this compound particularly effective for challenging coupling reactions involving unactivated aryl chlorides, hindered substrates, or reactions that need to be run at lower temperatures.[10]

Applications in Cross-Coupling Chemistry

This compound is a versatile ligand precursor suitable for a wide range of palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between aryl/vinyl halides/triflates and boronic acids/esters.

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines.

-

Heck Coupling: Coupling of aryl halides with alkenes.

-

Stille Coupling: Coupling of organohalides with organostannanes.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Negishi Coupling: Coupling of organohalides with organozinc compounds.

-

Hiyama Coupling: Coupling of organohalides with organosilicon compounds.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Workflow Diagram

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

Objective: To couple 4-chloroanisole with phenylboronic acid.

Materials:

-

4-chloroanisole (1.0 mmol, 1.0 eq)

-

Phenylboronic acid (1.2 mmol, 1.2 eq)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), finely ground

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Anhydrous toluene (5 mL)

Procedure:

-

Vessel Preparation: An oven-dried Schlenk tube or reaction vial containing a magnetic stir bar is placed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Charging Reagents: To the vessel, add Pd(OAc)₂, this compound, K₃PO₄, phenylboronic acid, and 4-chloroanisole.

-

Expert Insight: The order of addition of solids is generally not critical, but it is good practice to add the catalyst components first, followed by the base and reactants. Ensure the base is finely powdered to maximize surface area.

-

-

Solvent Addition: Add the anhydrous toluene via syringe.

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

-

Monitoring: The reaction progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-methoxybiphenyl.

Safety and Handling

This compound is classified as a corrosive material.

-

Hazard Statement H314: Causes severe skin burns and eye damage.[1][3][5]

-

GHS Pictogram: GHS05 (Corrosion).

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles. A face shield is recommended when handling larger quantities.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational ligand design in catalysis. By providing a stable and convenient gateway to the highly active di-tert-butyl(methyl)phosphine ligand, it enables chemists to tackle challenging cross-coupling reactions with greater efficiency and predictability. Its ability to facilitate reactions of historically difficult substrates like aryl chlorides at mild temperatures ensures its continued relevance in both academic research and industrial applications, particularly in the synthesis of complex molecules for drug discovery and materials science. As the demand for more efficient and sustainable chemical processes grows, the strategic use of advanced ligand systems, exemplified by this phosphonium salt, will undoubtedly continue to expand the boundaries of synthetic possibility.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- Fu, G. C. (2008). The development of versatile methods for palladium-catalyzed coupling reactions of aryl electrophiles through the use of P(t-Bu)3 and PCy3 as ligands. Accounts of Chemical Research, 41(11), 1555–1564.

- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

- 1. This compound | 479094-62-7 | TCI AMERICA [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H22BF4P | CID 11413958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C─H Activation of Aminophosphines with Alkynes [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Di-tert-butyl(methyl)phosphonium Tetrafluoroborate

Introduction

Di-tert-butyl(methyl)phosphonium tetrafluoroborate, [(t-Bu)₂P(Me)H]⁺[BF₄]⁻, is a quaternary phosphonium salt that serves as a valuable precursor to bulky, electron-rich phosphine ligands. These ligands are instrumental in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings[1]. The steric hindrance provided by the two tert-butyl groups, combined with the electronic properties of the phosphine, imparts high reactivity and selectivity to the catalytic system.

Given its pivotal role, the unambiguous structural confirmation and purity assessment of this phosphonium salt are paramount for researchers in synthetic chemistry and drug development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstone methods for its characterization. This guide provides an in-depth analysis of the expected spectroscopic data, explains the causality behind experimental choices for data acquisition, and presents field-proven protocols to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. By probing the ¹H, ¹³C, and ³¹P nuclei, we can map the complete chemical environment of the phosphonium cation.

Theoretical Framework: The Influence of the Phosphorus Nucleus

The phosphorus-31 (³¹P) nucleus possesses a nuclear spin (I = ½) and has a 100% natural abundance, making it an excellent NMR handle[2]. Its presence introduces heteronuclear spin-spin coupling with nearby ¹H and ¹³C nuclei. This coupling, observed as signal splitting, is transmitted through the covalent bonds and provides definitive evidence for the connectivity within the phosphonium cation. The magnitude of the coupling constant (J), expressed in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.

-

One-bond coupling (¹J): Strongest coupling, observed between directly bonded nuclei (e.g., ¹J_PC).

-

Two-bond coupling (²J): Geminal coupling (e.g., ²J_PH in P-C-H).

-

Three-bond coupling (³J): Vicinal coupling (e.g., ³J_PH in P-C-C-H).

³¹P NMR Spectroscopy: The Direct Probe

The ³¹P NMR spectrum provides the most direct information about the phosphorus center. For quaternary phosphonium salts, a single resonance is expected.

-

Chemical Shift (δ): The ³¹P chemical shift for phosphonium salts typically appears significantly downfield from the standard 85% H₃PO₄ reference[2][3][4]. For sterically hindered phosphonium cations like the di-tert-butyl(methyl)phosphonium ion, the chemical shift is expected in the range of +45 to +65 ppm . This downfield shift is characteristic of the tetracoordinate, positively charged phosphorus(V) center.

-

Decoupling: Spectra are almost universally acquired with broadband proton decoupling (³¹P{¹H}) to simplify the spectrum to a single sharp line by removing all P-H coupling. This enhances the signal-to-noise ratio and provides a clear chemical shift value.

| Nucleus | Expected Chemical Shift (δ) | Multiplicity (Proton Decoupled) |

| ³¹P | +45 – +65 ppm | Singlet |

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the structure and connectivity of the organic substituents on the phosphorus atom. Two distinct signals are expected for the cation.

-

Methyl Protons (-CH₃): These three protons are chemically equivalent. Due to the electronegativity of the adjacent phosphonium center, their signal is shifted downfield relative to a typical alkane methyl group. Crucially, they exhibit a two-bond coupling to the ³¹P nucleus (²J_PH), splitting the signal into a doublet . A typical coupling constant for this interaction is in the range of 10-15 Hz[5][6].

-

Tert-butyl Protons (-C(CH₃)₃): The 18 protons of the two tert-butyl groups are chemically equivalent. They are situated three bonds away from the phosphorus atom and will exhibit a three-bond coupling (³J_PH). This splits their signal into a characteristic doublet . Based on data from structurally similar tri-tert-butyl phosphonium salts, the coupling constant is expected to be in the range of 15-18 Hz.

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Predicted Coupling Constant (J_PH) |

| -P-CH₃ (3H) | ~2.0 – 2.5 ppm | Doublet | ~13 Hz (²J_PH) |

| -C(CH₃ )₃ (18H) | ~1.5 – 1.8 ppm | Doublet | ~16 Hz (³J_PH) |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C{¹H} NMR spectrum provides information on the carbon framework. As with the ¹H spectrum, coupling to the ³¹P nucleus is a key diagnostic feature.

-

Methyl Carbon (-CH₃): This carbon is directly attached to the phosphorus atom, resulting in a large one-bond coupling constant (¹J_PC), typically in the range of 45-60 Hz[7][8]. The signal will appear as a doublet .

-

Tert-butyl Quaternary Carbons (-C (CH₃)₃): The two equivalent quaternary carbons are directly bonded to phosphorus. They will also show a large one-bond coupling (¹J_PC) and appear as a doublet .

-

Tert-butyl Methyl Carbons (-C(CH₃ )₃): The six equivalent methyl carbons of the tert-butyl groups are two bonds removed from the phosphorus. They will exhibit a smaller two-bond coupling (²J_PC) and also appear as a doublet .

| Carbons | Predicted Chemical Shift (δ) | Multiplicity | Predicted Coupling Constant (J_PC) |

| -P-CH₃ | ~10 – 15 ppm | Doublet | ~50 Hz (¹J_PC) |

| -C (CH₃)₃ | ~30 – 35 ppm | Doublet | ~45 Hz (¹J_PC) |

| -C(CH₃ )₃ | ~28 – 32 ppm | Doublet | ~5 Hz (²J_PC) |

Experimental Protocol: NMR Data Acquisition

The choice of solvent and sample preparation technique is critical, as phosphonium salts can be hygroscopic.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are common choices. Ensure the solvent is dry by storing it over molecular sieves.

-

Sample Preparation (Glovebox Recommended): To minimize water absorption, it is best practice to prepare the sample inside a nitrogen or argon-filled glovebox[9][10]. a. Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of the chosen deuterated solvent[10][11]. c. Cap the NMR tube securely. d. Agitate the tube gently until the solid is completely dissolved. A clear, homogeneous solution is required to obtain high-quality spectra[10].

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for sharp, symmetrical solvent peaks.

-

Data Acquisition: a. ¹H NMR: Acquire a standard one-pulse proton spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). b. ¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm). c. ³¹P{¹H} NMR: Acquire a proton-decoupled phosphorus spectrum. Use an external reference of 85% H₃PO₄ (assigned as 0.0 ppm)[2][4][12].

Workflow for NMR Analysis

Caption: Workflow for NMR characterization of the phosphonium salt.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules and is an excellent complementary technique for confirming the presence of key functional groups and the counter-ion. For this compound, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation[13][14][15].

Spectral Interpretation

The IR spectrum is a superposition of the absorptions from the phosphonium cation and the tetrafluoroborate anion.

-

Di-tert-butyl(methyl)phosphonium Cation:

-

C-H Stretching: In the region of 2850-3000 cm⁻¹ , absorptions corresponding to the sp³ C-H stretching vibrations of the methyl and tert-butyl groups will be observed.

-

C-H Bending: Vibrations associated with C-H bending (scissoring, rocking) will appear in the 1350-1470 cm⁻¹ region.

-

-

Tetrafluoroborate (BF₄⁻) Anion:

-

The most prominent and diagnostic feature of the entire spectrum is the very strong and broad absorption band associated with the B-F asymmetric stretching vibration (ν₃) of the tetrafluoroborate anion. This band typically appears in the 1000-1100 cm⁻¹ region. Its high intensity and characteristic broadness are unambiguous indicators of the BF₄⁻ counter-ion.

-

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| sp³ C-H | Stretching | 2850 – 3000 | Medium-Strong |

| CH₃, CH₂ | Bending | 1350 – 1470 | Medium |

| BF₄⁻ | Asymmetric Stretch | 1000 – 1100 | Very Strong, Broad |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a soft tissue dampened with isopropanol and allow it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the crystalline this compound powder onto the center of the ATR crystal. A few milligrams is sufficient.

-

Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal. Good contact between the sample and the crystal is essential for a high-quality spectrum[14].

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be at least 4000-600 cm⁻¹.

-

Cleanup: Release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a dry tissue followed by a tissue dampened with isopropanol.

Workflow for IR Analysis

Caption: Workflow for ATR-FTIR characterization of the phosphonium salt.

Quality Control and Purity Assessment

The combined spectroscopic data provides a robust system for quality control:

-

¹H NMR: Integration of the methyl and tert-butyl proton signals should yield a ratio of 3:18 (or 1:6). The presence of extraneous peaks may indicate impurities, such as residual solvents or starting materials.

-

³¹P NMR: A single, sharp peak in the proton-decoupled spectrum is indicative of a single phosphorus-containing species. The presence of other peaks, for instance near +49 ppm, could suggest the presence of the corresponding phosphine oxide, a common oxidation byproduct.

-

IR Spectroscopy: The presence of a very strong, broad band around 1050 cm⁻¹ confirms the tetrafluoroborate anion. The absence of a strong, broad absorption around 3200-3500 cm⁻¹ indicates the absence of significant water contamination.

Conclusion

The structural integrity of this compound can be rigorously established through a combined NMR and IR spectroscopic approach. ¹H, ¹³C, and ³¹P NMR spectroscopy provides definitive evidence of the phosphonium cation's structure through characteristic chemical shifts and, most importantly, through-bond P-H and P-C coupling constants. Concurrently, IR spectroscopy offers a rapid and unambiguous confirmation of the compound's key functional groups and the presence of the tetrafluoroborate counter-ion. By adhering to the detailed protocols outlined in this guide, researchers can ensure the acquisition of high-quality, reliable data, thereby validating the identity and purity of this critical catalytic precursor.

References

-

Bruker. (2021). NMR Sample Preparation Guide. Bruker Corporation. [Link]

-

Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. [Link]

-

ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?[Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. [Link]

-

ResearchGate. (2018). 31 P NMR spectra of a) aqueous 85 wt% H3PO4 phosphoric acid...[Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Imai, H., et al. (2011). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. [Link]

-

Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Chemical Research Support. [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

-

JEOL. (2023). Analyzes of alkyl phosphonate mixtures. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Scribd. (n.d.). ATR-FTIR Spectroscopy Guide. [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 97%. [Link]

-

Chemistry Stack Exchange. (2016). Coupling constant in 1H NMR with phosphorus. [Link]

-

Unknown. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

-

Naidu, S. A., & Sorenson, C. K. (1976). Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. Canadian Journal of Chemistry, 54(12), 1964-1969. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. [Link]

-

Alyea, E. C., & Dias, S. A. (1982). Assignment of the 13C NMR resonances in trialkylphosphines from spin-lattice relaxation time measurements. Journal of Organometallic Chemistry, 224(3), 321-327. [Link]

-

Gierczyk, B., et al. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 28(24), 8049. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. jeol.com [jeol.com]

- 8. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. agilent.com [agilent.com]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Di-tert-butyl(methyl)phosphonium Tetrafluoroborate

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount. Di-tert-butyl(methyl)phosphonium tetrafluoroborate has emerged as a highly effective and versatile phosphine ligand, particularly in palladium-catalyzed cross-coupling reactions which are fundamental to modern synthetic chemistry.[1] As these catalytic processes are often conducted at elevated temperatures, a comprehensive knowledge of the ligand's thermal stability and decomposition pathways is not merely academic—it is a critical prerequisite for reaction optimization, ensuring process safety, and guaranteeing the purity of the final products. This guide provides a robust framework for elucidating the thermal behavior of this important compound, blending established principles of thermal analysis with a practical, field-proven experimental workflow.

Compound Profile: this compound

This phosphonium salt is a white crystalline solid valued for its unique combination of steric bulk and electron-donating properties, which contribute to its efficacy in stabilizing catalytic intermediates. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂BF₄P | [2] |

| Molecular Weight | 248.05 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point (MP) | >230 °C | [1] |

| CAS Number | 479094-62-7 |

A plausible synthetic route, adapted from methods for analogous phosphonium salts, involves the reaction of a suitable Grignard reagent with a phosphorus trihalide, followed by anion exchange with a tetrafluoroborate source.[3][4] The high melting point of the compound is the first indicator of its substantial thermal stability.

Foundational Principles: Thermal Decomposition of Tetraalkylphosphonium Salts

The thermal degradation of phosphonium salts is a complex process governed by the interplay between the structure of the cation and the nature of the counter-anion. For tetraalkylphosphonium salts like the one , several decomposition pathways are generally considered.[5][6]

-

Nucleophilic Substitution (Sₙ2-type): The counter-anion can act as a nucleophile, attacking one of the alkyl groups attached to the phosphorus atom. This results in the formation of a phosphine and an alkyl-anion species. The tetrafluoroborate (BF₄⁻) anion is known to be weakly coordinating and poorly nucleophilic, which generally imparts greater thermal stability compared to salts with halide anions.[7]

-

β-Hydride Elimination (Hofmann-type): If an alkyl group possesses a hydrogen atom on the β-carbon, a base (which can be the anion or another molecule) can abstract this proton, leading to the formation of an alkene, a phosphine, and the protonated base. The tert-butyl groups on the cation lack β-hydrogens, precluding this pathway for those substituents. However, the methyl group could potentially be involved in other mechanisms.

-

Reductive Elimination: This pathway, more common for arylphosphonium salts, involves the cleavage of a P-C bond to generate radicals or through a five-coordinate intermediate.[5]

Given the structure of this compound, the steric hindrance from the bulky tert-butyl groups likely shields the phosphorus center from nucleophilic attack, contributing to its high thermal stability. The decomposition, when it occurs, is likely initiated by the degradation of the tetrafluoroborate anion or a direct C-P bond cleavage at very high temperatures.

A Validated Experimental Workflow for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a multi-technique approach is essential. The following workflow provides a self-validating system, where data from each step informs the next, culminating in a comprehensive thermal profile.

Caption: Comprehensive workflow for thermal analysis.

Step 1: Sample Preparation and Safety Protocols

-

Sample Integrity: Ensure the this compound sample is of high purity (>97%). It should be dried under vacuum to remove any adsorbed water or volatile impurities prior to analysis.

-

Safety Precautions: Phosphonium salts, including this one, are classified as corrosive and can cause severe skin burns and eye damage.[2] Always handle the material inside a fume hood.

Step 2: Differential Scanning Calorimetry (DSC) for Phase Behavior

Trustworthiness: DSC provides the foundational data on the material's phase transitions. By identifying the melt, we establish the upper limit of its solid-state stability and provide context for any subsequent mass loss observed by TGA.

Experimental Protocol:

-

Instrument: A calibrated heat-flux or power-compensation DSC instrument.[10]

-

Crucible: Place 3-5 mg of the dried sample into an aluminum or platinum crucible (platinum is required if temperatures are expected to exceed 600°C).[11] Use a hermetically sealed lid to contain any potential off-gassing prior to decomposition.

-

Reference: An empty, hermetically sealed crucible of the same type.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 50 mL/min to maintain an inert environment.[12]

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity.[12]

-

Cool the sample back to 25 °C.

-

Perform a second heating run under the same conditions to observe the behavior of the melt-cooled sample.

-

Data Interpretation: The resulting thermogram will reveal endothermic peaks corresponding to melting and other phase transitions, and exothermic events which could indicate crystallization or the onset of decomposition.[13]

Caption: Hypothetical DSC curve showing key thermal events.

Step 3: Thermogravimetric Analysis with Evolved Gas Analysis (TGA-MS/FTIR)

Authoritative Grounding: TGA is the definitive method for determining thermal stability in terms of mass loss. Coupling it with a mass spectrometer (MS) or Fourier-transform infrared (FTIR) spectrometer provides unambiguous identification of the gaseous decomposition products, which is essential for mechanistic elucidation.[11][14]

Experimental Protocol:

-

Instrument: A simultaneous TGA/DSC (SDT) instrument coupled via a heated transfer line to an MS or FTIR spectrometer.[15]

-

Sample: Place 5-10 mg of the sample in an alumina or platinum crucible.

-

Atmosphere: Conduct separate experiments under an inert atmosphere (nitrogen, 50 mL/min) and an oxidative atmosphere (air, 50 mL/min) to assess environmental effects on decomposition.

-

Temperature Program:

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

It is advisable to repeat the analysis at different heating rates (e.g., 5, 15, and 20 °C/min) to investigate the kinetics of decomposition, as the onset temperature can be heating-rate dependent.[7]

-

-

EGA: Continuously monitor the evolved gases with the MS (scanning a mass range of 10-200 amu) or FTIR throughout the TGA run.

Data Presentation and Interpretation:

The TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition (Tₒₙₛₑₜ) is a key measure of thermal stability. The MS or FTIR data will show which species evolve at each stage of mass loss.

Table 2: Template for Summarizing TGA Data

| Atmosphere | Heating Rate (°C/min) | Tₒₙₛₑₜ (°C) | Mass Loss Step 1 (%) | Mass Loss Step 2 (%) | Key Evolved Species (m/z or cm⁻¹) |

| Nitrogen | 10 | ||||

| Air | 10 |

Step 4: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Expertise & Experience: While TGA-MS identifies simple gaseous products, Py-GC-MS is a superior technique for separating and identifying a complex mixture of volatile and semi-volatile organic fragments produced during thermal decomposition.[5][16] This provides a detailed "fingerprint" of the degradation process.

Experimental Protocol:

-

Instrument: A pyrolysis unit directly coupled to the injection port of a GC-MS system.[17]

-

Sample Preparation: Place a small amount (50-200 µg) of the sample into a pyrolysis sample cup.

-

Pyrolysis Conditions: Flash pyrolyze the sample at a temperature determined from the TGA results (e.g., the peak decomposition temperature).

-

GC Separation: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms) to separate the pyrolysis products. A typical temperature program would be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 300 °C.

-

MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of 35-500 amu. Identify the separated compounds by comparing their mass spectra to a standard library (e.g., NIST).

Caption: Workflow for Pyrolysis-GC-MS analysis.

Synthesizing the Data for Mechanistic Insights

By integrating the results from these analyses, a researcher can construct a detailed and defensible decomposition mechanism.

-

DSC identifies the melting point and other physical transitions.

-

TGA quantifies the thermal stability and reveals the number of decomposition steps.

-

TGA-MS/FTIR identifies the small, volatile gases released during each TGA mass loss step.

-

Py-GC-MS identifies the broader range of organic fragments, providing the key pieces to reconstruct the molecular breakdown pathways.